Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties
Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Bromo-1-heptene, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, experimental protocols, and key spectral and physical data to support its application in research and development.
Physicochemical Properties
2-Bromo-1-heptene is a halogenated alkene with the molecular formula C₇H₁₃Br. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| IUPAC Name | 2-bromohept-1-ene | PubChem[1] |
| CAS Number | 3252-91-3 | PubChem[1] |
| SMILES | CCCCCC(=C)Br | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Complexity | 66.8 | PubChem[1] |
Synthesis of 2-Bromo-1-heptene
A robust method for the synthesis of 2-bromo-1-alkenes from aldehydes is a modified Corey-Fuchs reaction. This two-step sequence involves the formation of a 1,1-dibromoalkene from the corresponding aldehyde, followed by a selective hydrodebromination to yield the target vinyl bromide.
Experimental Protocol: Synthesis from Heptanal
This protocol is based on established methodologies for the synthesis of vinyl bromides from aldehydes via a Corey-Fuchs-type reaction.
Step 1: Synthesis of 1,1-Dibromo-2-pentylethylene
This step follows the general procedure for the Corey-Fuchs reaction to convert an aldehyde to a 1,1-dibromoalkene.
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Materials:
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Triphenylphosphine (PPh₃)
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Carbon tetrabromide (CBr₄)
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Heptanal
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Dichloromethane (DCM), anhydrous
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Hexanes
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Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn reddish-brown, indicating the formation of the phosphorus ylide.
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Stir the mixture at 0 °C for 30 minutes.
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Add heptanal (1.0 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
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Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
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Filter the mixture through a pad of silica gel, washing with hexanes.
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Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2-pentylethylene, which can be used in the next step without further purification or purified by column chromatography on silica gel (eluting with hexanes).
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Step 2: Synthesis of 2-Bromo-1-heptene
This step involves the selective reduction of the 1,1-dibromoalkene to the desired 2-bromo-1-alkene.
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Materials:
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1,1-Dibromo-2-pentylethylene (from Step 1)
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Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Procedure:
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Dissolve the crude 1,1-dibromo-2-pentylethylene (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Stir the reaction at -78 °C for 1-2 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
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Allow the mixture to warm to room temperature and stir until two clear layers form.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure 2-Bromo-1-heptene.
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Synthesis Workflow and Reaction Mechanism
The following diagrams illustrate the synthesis workflow and the key reaction mechanism.
Spectral Data
The following provides an overview of the expected spectral data for 2-Bromo-1-heptene.
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Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available for 2-Bromo-1-heptene.[1] Key expected absorptions include:
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~3080 cm⁻¹ (=C-H stretch)
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~2955, 2930, 2860 cm⁻¹ (C-H stretch, alkyl)
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~1630 cm⁻¹ (C=C stretch)
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~890 cm⁻¹ (=C-H bend, out-of-plane)
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Mass Spectrometry (GC-MS): GC-MS data is available and would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for 2-Bromo-1-heptene is not readily available in the searched literature. The following are estimated chemical shifts based on general principles and data for analogous compounds.
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¹H NMR (estimated):
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δ 5.6-5.8 ppm (2H, multiplet, =CH₂)
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δ 2.4-2.6 ppm (2H, triplet, -CH₂-C=)
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δ 1.3-1.5 ppm (4H, multiplet, -CH₂-CH₂-)
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δ 0.9 ppm (3H, triplet, -CH₃)
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¹³C NMR (estimated):
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δ 130-135 ppm (C-Br)
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δ 120-125 ppm (=CH₂)
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δ 35-40 ppm (-CH₂-C=)
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δ 30-35 ppm (-CH₂-)
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δ 20-25 ppm (-CH₂-)
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δ 10-15 ppm (-CH₃)
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This technical guide serves as a valuable resource for the synthesis and characterization of 2-Bromo-1-heptene. The provided experimental protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The compiled physicochemical and spectral data will aid in its identification and use in further synthetic applications.
